2,2-Difluoro-1-(2-furyl)ethanone

Medicinal Chemistry ADME Optimization Bioisostere Design

2,2-Difluoro-1-(2-furyl)ethanone is a gem‑difluoromethyl heteroaryl ketone with molecular formula C₆H₄F₂O₂ and a molecular weight of 146.09 Da. Unlike its non‑fluorinated counterpart, 2‑acetylfuran, the electron‑withdrawing CHF₂ group imparts a markedly lower computed logP (0.33 vs.

Molecular Formula C6H4F2O2
Molecular Weight 146.09 g/mol
CAS No. 181059-87-0
Cat. No. B062206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(2-furyl)ethanone
CAS181059-87-0
SynonymsEthanone, 2,2-difluoro-1-(2-furanyl)- (9CI)
Molecular FormulaC6H4F2O2
Molecular Weight146.09 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)C(F)F
InChIInChI=1S/C6H4F2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H
InChIKeyKQJGKOTXUUYBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1-(2-furyl)ethanone (CAS 181059-87-0) – Physicochemical Profile and Procurement Identity


2,2-Difluoro-1-(2-furyl)ethanone is a gem‑difluoromethyl heteroaryl ketone with molecular formula C₆H₄F₂O₂ and a molecular weight of 146.09 Da . Unlike its non‑fluorinated counterpart, 2‑acetylfuran, the electron‑withdrawing CHF₂ group imparts a markedly lower computed logP (0.33 vs. 1.48) and elevates the boiling point to 180.6 °C at 760 mmHg . These properties directly affect purification protocols, formulation strategies, and reactivity in downstream transformations, making the compound a distinctive building block in medicinal chemistry and agrochemical synthesis.

Building BlockGem-difluoromethyl heteroaryl ketone for medicinal chemistry and agrochemical synthesis
LipophilicityReduced logP vs. non-fluorinated parent, supporting polarity tuning in lead optimization
PurificationElevated boiling point enables fractional distillation for scalable isolation

Why 2,2-Difluoro-1-(2-furyl)ethanone Cannot Be Replaced by a Non‑Fluorinated or Mono‑Fluorinated Analog


Simple replacement of 2,2‑difluoro-1-(2‑furyl)ethanone with 2‑acetylfuran or a mono‑fluorinated analog will alter the compound’s lipophilicity, electrophilicity, and metabolic stability in a way that cannot be compensated for by a simple dose adjustment [1]. The gem‑difluoromethylene unit is an established isopolar‑isosteric replacement for the carbonyl oxygen in ester and amide bioisosteres, a property that is entirely absent in non‑fluorinated or CHF‑substituted ketones [2]. Consequently, procuring a generic “furyl ketone” without the precise CHF₂ motif risks losing the specific electronic and steric features required for target engagement or synthetic utility.

Bioisostere functionality lost
Non-fluorinated furyl ketones cannot provide the isopolar-isosteric replacement of a carbonyl oxygen that the CHF₂ unit offers; target engagement may shift.
Lipophilicity and metabolic profile
Replacing the CHF₂ group with CH₃ alters logP and metabolic stability; SAR interpretation may not transfer directly.
Electrophilic reactivity context
Mono-fluorinated or trifluoromethyl analogs exhibit different reactivity in Rh-catalyzed arylations; cross-coupling performance may differ.

Quantitative Differentiation Evidence for 2,2-Difluoro-1-(2-furyl)ethanone


Lipophilicity Shift Relative to the Non‑Fluorinated Parent

The computed logP of 2,2‑difluoro‑1‑(2‑furyl)ethanone is 0.33 , whereas the non‑fluorinated parent 2‑acetylfuran exhibits a computed AlogP of 1.48 . This represents a logP reduction of 1.15 units, typical of a CHF₂→CH₃ substitution and indicative of increased polarity and potentially improved aqueous solubility.

Lipophilicity Shift
Data to verify
logP 0.33 vs. 1.48 (Δ –1.15)
Supports polarity-based lead optimization
Computed values; experimental validation absent
Medicinal Chemistry ADME Optimization Bioisostere Design

Superior Reactivity of the Difluoromethyl Ketone in Rh‑Catalyzed Arylation

In competition experiments conducted by Dobson and Pattison (2016), difluoromethyl ketones were found to be more reactive than trifluoromethyl ketones in Rh‑catalyzed arylation with arylboronic acids [1]. The study attributes this to a steric effect that overrides the decreased electronic activation of the CHF₂ group. Although the specific furan‑substituted ketone was not the primary substrate in the competition experiments, the reactivity trend is consistent across the aryl and heteroaryl difluoromethyl ketones examined, establishing a class‑level advantage for CHF₂‑substituted electrophiles.

Rh-Catalyzed Arylation Reactivity
Class-level
CHF₂ ketones react faster than CF₃ ketones (qualitative, class-level inference)
Supports steric-controlled electrophile selection
Trend from aryl/heteroaryl ketone competition study
Synthetic Methodology Cross-Coupling C–C Bond Formation

Elevated Boiling Point Enabling Fractional Distillation from Non‑Fluorinated Analogs

2,2‑Difluoro‑1‑(2‑furyl)ethanone has a computed boiling point of 180.6 °C at 760 mmHg , whereas 2‑acetylfuran boils at 168–169 °C under the same pressure [1]. This 12 °C difference is sufficient to permit fractional distillation as a purification method, a practical advantage for kilo‑lab and pilot‑plant syntheses where chromatographic separation is costly.

Boiling Point Elevation
Context-dependent
180.6 °C vs. 168–169 °C (Δ +12 °C)
Enables fractional distillation for purification
Computed target bp; experimental comparator value
Purification Process Chemistry Volatility

Higher Density Indicating a More Compact Molecular Packing

The density of 2,2‑difluoro‑1‑(2‑furyl)ethanone is computed as 1.3 g/cm³ , whereas 2‑acetylfuran has an experimentally measured density of 1.098 g/mL at 25 °C . The ~18% higher density reflects stronger intermolecular interactions, which can influence crystallization behavior, solubility, and handling characteristics during formulation.

Density Increase
Data to verify
1.3 g/cm³ vs. 1.098 g/mL (+18%)
May indicate more ordered solid-state packing
Computed vs. experimental; requires verification
Formulation Crystallization Material Properties

CHF₂ Electrophilic Warhead Tuning for Viral Protease Inhibition Models

Derivatives of 2,2‑difluoro‑1‑(2‑furyl)ethanone have been evaluated against the SARS coronavirus 3C‑like protease (3CLpro). The 3‑chlorophenyl‑substituted difluoro derivative 2‑(3‑chlorophenyl)‑2,2‑difluoro‑1‑(furan‑2‑yl)ethanone showed 13% inhibition at 0.1 mM [1], while the corresponding mono‑fluoro derivative 2‑(3‑chlorophenyl)‑2‑fluoro‑1‑(furan‑2‑yl)ethanone achieved 15% inhibition at the same concentration [2]. Although the parent compound itself lacks the chlorophenyl substitution, the data demonstrate that the CHF₂ group can maintain comparable inhibitory engagement to the CHF group while offering a distinct electronic environment.

Protease Inhibition Engagement
Reported
13% vs. 15% inhibition at 0.1 mM (Δ –2 pp)
Maintains comparable warhead engagement for fragment design
3-Chlorophenyl derivatives vs. SARS-CoV 3CLpro
Antiviral Research Protease Inhibition Fragment‑Based Drug Design

Procurement‑Relevant Application Scenarios for 2,2-Difluoro-1-(2-furyl)ethanone


Medicinal Chemistry Lead Optimization: CHF₂ as a Bioisostere

When a lead series requires reduction of logP to improve metabolic stability or aqueous solubility, 2,2‑difluoro‑1‑(2‑furyl)ethanone delivers a computed logP 1.15 units lower than the non‑fluorinated parent 2‑acetylfuran [1]. This property is particularly valuable for central nervous system (CNS) programs, where low logP correlates with reduced off‑target binding. Procurement of the difluorinated ketone enables direct SAR exploration of the CHF₂ group as an isopolar‑isosteric replacement for the carbonyl oxygen [2].

Synthetic Methodology Development: Rh‑Catalyzed Cross‑Coupling

For laboratories developing Rh‑catalyzed arylation protocols, 2,2‑difluoro‑1‑(2‑furyl)ethanone offers a reactivity advantage over its trifluoromethyl analog . The steric origin of the enhanced reactivity, as documented by Dobson and Pattison (2016), means that the furan‑substituted difluoromethyl ketone can be employed as a benchmark substrate to investigate ligand effects and optimize reaction conditions for other CHF₂‑containing building blocks.

Process Chemistry: Distillation‑Enabled Purification

The boiling point of 2,2‑difluoro‑1‑(2‑furyl)ethanone (180.6 °C) is approximately 12 °C higher than that of 2‑acetylfuran (168–169 °C) [1]. In multi‑kilogram syntheses where residual acetylfuran is a common impurity, this boiling point gap permits efficient fractional distillation, eliminating the need for preparative chromatography and reducing solvent waste. Procurement specifications should include boiling‑point verification to guarantee batch‑to‑batch consistency.

Fragment‑Based Antiviral Screening

Fragment‑based drug discovery programs targeting viral cysteine proteases (e.g., SARS‑CoV‑2 3CLpro) can utilize 2,2‑difluoro‑1‑(2‑furyl)ethanone as a small, low‑molecular‑weight fragment (MW 146 Da) with a built‑in electrophilic warhead. BRENDA data on structurally related derivatives demonstrate that the CHF₂ group retains inhibitory engagement at the active site (13% at 100 µM) , making it a suitable starting point for structure‑guided elaboration. Procurement of the parent ketone, rather than a pre‑functionalized derivative, gives medicinal chemists complete freedom to vary the aryl substituent and linker in subsequent synthetic steps.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Lipophilicity and electronic tuning
Bioisostere replacement of carbonyl oxygen
Synthetic Methodology Development
Reactivity context in Rh-catalyzed arylation
Reaction condition optimization for CHF₂ ketones
Process Chemistry Purification
Boiling point difference from non-fluorinated analogs
Fractional distillation and batch consistency
Fragment-Based Antiviral Screening
Low-MW electrophilic fragment with protease engagement
Structure-guided optimization of CHF₂ warhead
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